molecular formula C14H12ClNO2 B4356521 N-(benzyloxy)-4-chlorobenzamide

N-(benzyloxy)-4-chlorobenzamide

Cat. No.: B4356521
M. Wt: 261.70 g/mol
InChI Key: PNKOSOQJFJTGGO-UHFFFAOYSA-N
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Description

N-(benzyloxy)-4-chlorobenzamide is an organic compound that features a benzyl ether group attached to a 4-chlorobenzamide core

Scientific Research Applications

N-(benzyloxy)-4-chlorobenzamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzyloxy)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate benzyl ester, which is then converted to the desired benzamide by treatment with ammonia or an amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(benzyloxy)-4-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(benzyloxy)-4-chlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzyl ether group can enhance the compound’s ability to penetrate cell membranes, while the amide group can form hydrogen bonds with target proteins, modulating their activity. Specific pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzyloxy)-4-chlorobenzamide is unique due to the presence of the chlorine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity to certain targets and influence its reactivity in chemical transformations .

Properties

IUPAC Name

4-chloro-N-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-13-8-6-12(7-9-13)14(17)16-18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKOSOQJFJTGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57269050
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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